molecular formula C3H5Br2NaO3S B1324506 Sodium 2,3-dibromopropane-1-sulfonate CAS No. 51116-03-1

Sodium 2,3-dibromopropane-1-sulfonate

Cat. No.: B1324506
CAS No.: 51116-03-1
M. Wt: 303.94 g/mol
InChI Key: UFAUHUZPWAXLDY-UHFFFAOYSA-M
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Description

Sodium 2,3-dibromopropane-1-sulfonate is a chemical compound with the molecular formula C3H5Br2NaO3S . It is also known by other names such as 2,3-Dibromopropane-1-sulfonic acid sodium salt .


Synthesis Analysis

The synthesis of this compound involves the addition of bromine to sodium allylsulfonate .


Molecular Structure Analysis

The molecular structure of this compound consists of 3 carbon atoms, 5 hydrogen atoms, 2 bromine atoms, 1 sodium atom, 3 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Technological Improvements

Technological improvements in the preparation and application of sulfonates, including Sodium 2,3-dibromopropane-1-sulfonate, have been explored. In a study focusing on the precipitation process, lead acetate was found to be a superior precipitator compared to zinc sulfate, with optimizations in experimental parameters enhancing the yield of lead salt. Prolonging sulfhydrylation time and adjusting feed ratios were critical for yield improvement. This showcases the potential for refining production processes of sulfonates for various applications (Zhang Chen-dong, 2008).

Hydroxyl-containing Bis(sulfonates)

Research on hydroxyl-containing bis(sulfonates) has uncovered their versatile applications, such as in surfactants and as precursors for supramolecular structures. A study highlighted the synthesis of hydroxyl-bearing bis(sulfonates) through the Strecker sulfonation, noting the complexity and challenges in achieving high yields for certain sulfonations. This work opens pathways for creating new molecules with potential industrial and scientific utility (G. Tsivgoulis et al., 2021).

Synthesis of Hydrophilic Monomers

The synthesis of hydrophilic monomers containing sulfonate and hydroxyl groups, such as the sodium salt of 2,3-dihydroxypropane sulfonic acid, demonstrates the integration of sulfonates into polyester chains. Achieved with high selectivity and yield, this method underlines the importance of sulfonates in the development of water-soluble polyester resins, showcasing their role in advancing materials science (P. Jankowski et al., 2004).

Metal-free C-S Bond Formation

In the realm of organic chemistry, sodium hydride-mediated synthesis of 1,5-diaryl-1,2,3-triazoles from anti-3-aryl-2,3-dibromopropanoic acids and organic azides represents a significant advancement. This metal-free approach offers a simple and efficient method for synthesizing structurally diverse compounds, highlighting the utility of this compound in facilitating novel chemical transformations (Xuezhi Cheng et al., 2013).

Organic Cathode Material for Potassium Batteries

Sodium sulfonate groups substituted anthraquinone has been successfully tested as an organic positive electrode material in potassium batteries. Demonstrating good cycling stability and capacity retention, this research points to the potential of this compound derivatives in developing high-performance organic electrode materials for sustainable energy storage solutions (Jin Zhao et al., 2018).

Safety and Hazards

Specific safety and hazard information for Sodium 2,3-dibromopropane-1-sulfonate is not provided in the search results .

Properties

IUPAC Name

sodium;2,3-dibromopropane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6Br2O3S.Na/c4-1-3(5)2-9(6,7)8;/h3H,1-2H2,(H,6,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFAUHUZPWAXLDY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CBr)Br)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Br2NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635588
Record name Sodium 2,3-dibromopropane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51116-03-1
Record name Sodium 2,3-dibromopropane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 2,3-dibromopropane-1-sulfonate
Reactant of Route 2
Sodium 2,3-dibromopropane-1-sulfonate

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